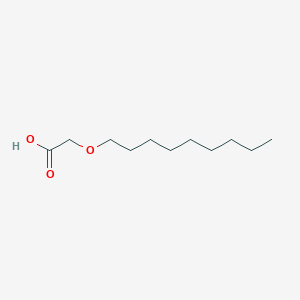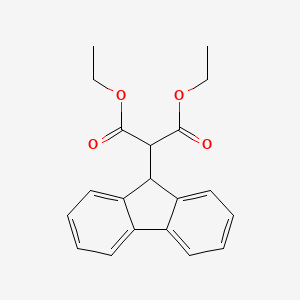
Diethyl 2-(9H-fluoren-9-yl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(9H-fluoren-9-yl)malonate is an organic compound with the molecular formula C20H20O4 and a molecular weight of 324.37 g/mol It is a derivative of malonic acid and features a fluorenyl group attached to the malonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(9H-fluoren-9-yl)malonate can be synthesized through a multi-step process. One common method involves the reaction of fluorenone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(9H-fluoren-9-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenyl alcohols.
Substitution: The malonate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(9H-fluoren-9-yl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 2-(9H-fluoren-9-yl)malonate involves its interaction with various molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler malonate derivative without the fluorenyl group.
Fluorenone: A related compound with a ketone functional group instead of the malonate ester.
Fluorenylmethanol: A reduced form of fluorenone with an alcohol group.
Uniqueness
Diethyl 2-(9H-fluoren-9-yl)malonate is unique due to the presence of both the fluorenyl and malonate moieties, which confer distinct reactivity and potential for diverse applications. Its structure allows for the formation of various derivatives and complexes, making it a versatile compound in synthetic chemistry and catalysis.
Eigenschaften
CAS-Nummer |
76765-79-2 |
|---|---|
Molekularformel |
C20H20O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
diethyl 2-(9H-fluoren-9-yl)propanedioate |
InChI |
InChI=1S/C20H20O4/c1-3-23-19(21)18(20(22)24-4-2)17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12,17-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZXUJOWGOAYXFAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


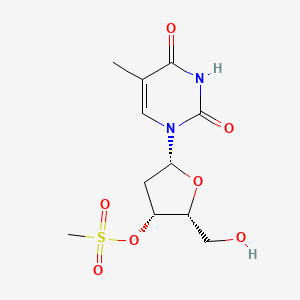
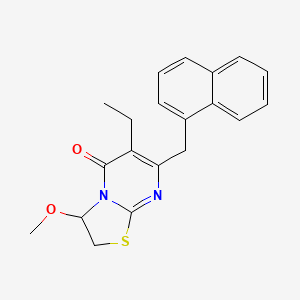
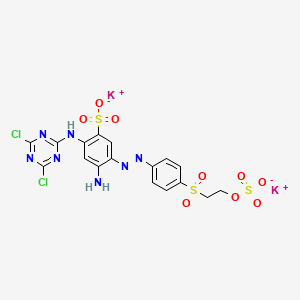

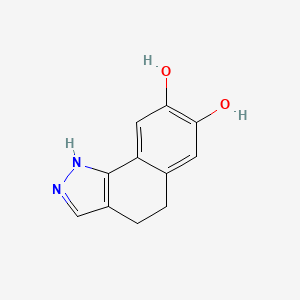
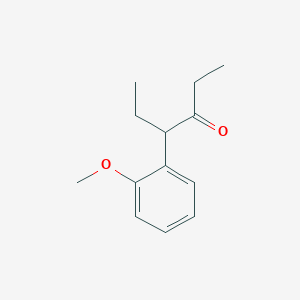
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
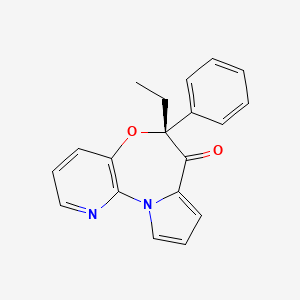
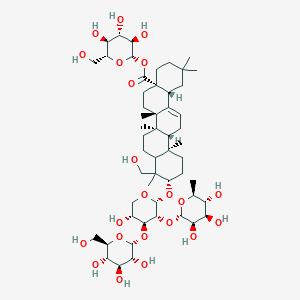


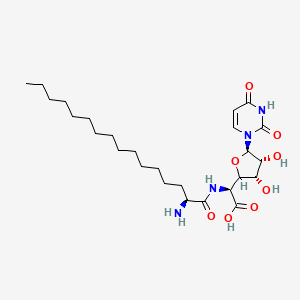
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
